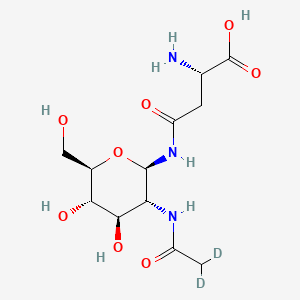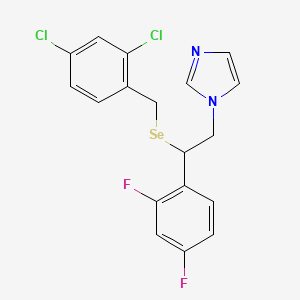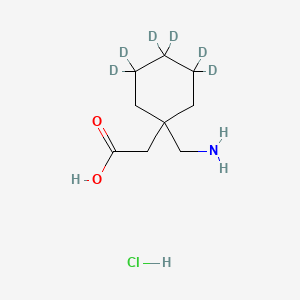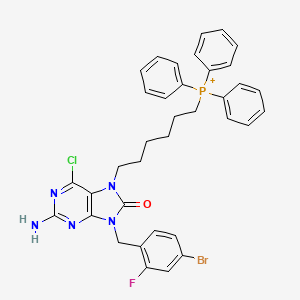
Smtin-T140
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Smtin-T140 is a potent and selective inhibitor of tumor-necrosis-factor-receptor associated protein 1 (TRAP1), a mitochondrial paralog of the heat shock protein 90 (Hsp90) family. TRAP1 is often overexpressed in various cancer cells and plays a crucial role in cellular metabolism and suppression of cell death pathways in harsh tumor environments . This compound has shown strong anticancer activity without significant toxicity to normal cells .
Métodos De Preparación
The synthesis of Smtin-T140 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product with high purity .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Smtin-T140 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological properties .
Aplicaciones Científicas De Investigación
Smtin-T140 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TRAP1 and its effects on cellular metabolism.
Biology: Employed in research to understand the role of TRAP1 in mitochondrial function and cellular stress responses.
Medicine: Investigated for its potential as an anticancer agent due to its ability to selectively inhibit TRAP1 and induce mitochondrial dysfunction in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting TRAP1 for cancer treatment
Mecanismo De Acción
Smtin-T140 exerts its effects by selectively inhibiting TRAP1, leading to mitochondrial dysfunction. This inhibition destabilizes TRAP1 client proteins, such as succinate dehydrogenase complex subunit B (SDHB) and sirtuin 3 (SIRT3), and increases the phosphorylated form of AMP-activated protein kinase (AMPK). The result is an increase in mitochondrial reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, ultimately leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Smtin-T140 is unique among TRAP1 inhibitors due to its high selectivity and potent anticancer activity. Similar compounds include:
Gamitrinib: Another TRAP1 inhibitor with anticancer properties, but with different selectivity and potency profiles.
17-AAG: An Hsp90 inhibitor that also affects TRAP1, but with broader target specificity and potential off-target effects
This compound stands out due to its selective inhibition of TRAP1 without affecting Hsp90, making it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C36H34BrClFN5OP+ |
|---|---|
Peso molecular |
718.0 g/mol |
Nombre IUPAC |
6-[2-amino-9-[(4-bromo-2-fluorophenyl)methyl]-6-chloro-8-oxopurin-7-yl]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C36H34BrClFN5OP/c37-27-21-20-26(31(39)24-27)25-44-34-32(33(38)41-35(40)42-34)43(36(44)45)22-12-1-2-13-23-46(28-14-6-3-7-15-28,29-16-8-4-9-17-29)30-18-10-5-11-19-30/h3-11,14-21,24H,1-2,12-13,22-23,25H2,(H2,40,41,42)/q+1 |
Clave InChI |
WMHQIAATFFUMMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCCCN2C3=C(N=C(N=C3Cl)N)N(C2=O)CC4=C(C=C(C=C4)Br)F)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


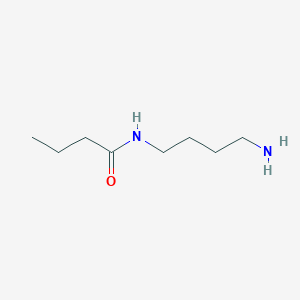
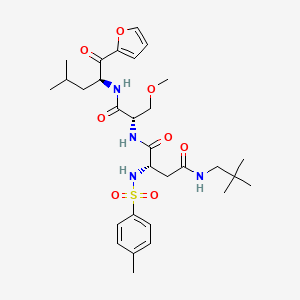
![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)
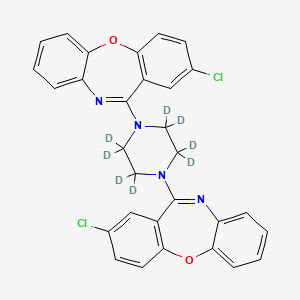
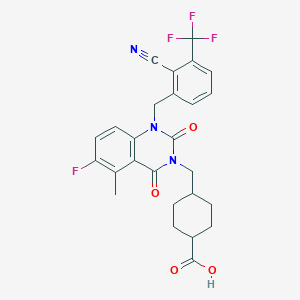
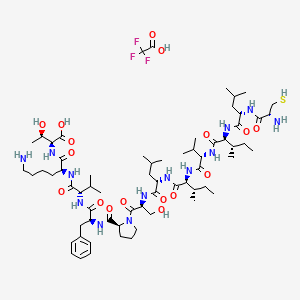
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
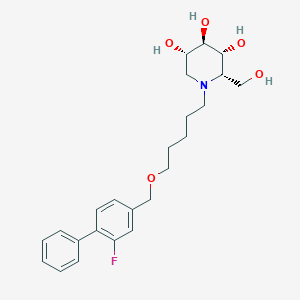

![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)
